molecular formula C13H26N2O5S B1390314 Boc-DL-buthioninesulfoximine CAS No. 128377-41-3

Boc-DL-buthioninesulfoximine

Cat. No. B1390314
CAS RN: 128377-41-3
M. Wt: 322.42 g/mol
InChI Key: IIJKAKPMCGGPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-buthioninesulfoximine (BSO) is a synthetic compound used for proteomics research . Its molecular formula is C13H26N2O5S and its molecular weight is 322.43 .


Chemical Reactions Analysis

BSO is known to induce oxidative stress in cells by irreversibly inhibiting γ-glutamylcysteine synthetase, an essential enzyme for the synthesis of glutathione (GSH) . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .

Advantages and Limitations for Lab Experiments

One advantage of using Boc-DL-buthioninesulfoximine in lab experiments is that it is a well-established tool for inhibiting glutathione production. This makes it a useful tool for studying the role of glutathione in various biological processes. However, one limitation of using this compound is that it can have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on Boc-DL-buthioninesulfoximine. One area of interest is the development of more specific inhibitors of γ-glutamylcysteine synthetase, which could reduce the off-target effects of this compound. Another area of interest is the use of this compound in combination with other drugs to overcome drug resistance in cancer cells. Additionally, this compound could be used to study the role of glutathione in other biological processes, such as aging and immune function.

Scientific Research Applications

Boc-DL-buthioninesulfoximine has been used in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and drug development. In cancer research, this compound has been used to sensitize cancer cells to chemotherapy by inhibiting their ability to produce glutathione. In neurodegenerative disease research, this compound has been used to study the role of glutathione in protecting against oxidative stress. This compound has also been used in drug development to screen for compounds that can overcome drug resistance in cancer cells.

properties

IUPAC Name

4-(butylsulfonimidoyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O5S/c1-5-6-8-21(14,19)9-7-10(11(16)17)15-12(18)20-13(2,3)4/h10,14H,5-9H2,1-4H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJKAKPMCGGPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=N)(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.